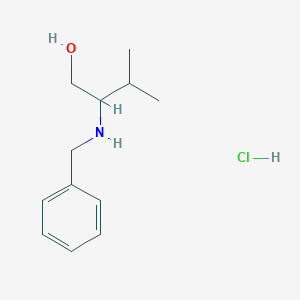
2-(苄氨基)-3-甲基丁烷-1-醇盐酸盐
描述
科学研究应用
阿尔茨海默病研究
该化合物已被研究用于其在阿尔茨海默病治疗中的潜在作用。 2-(苄氨基)-3-甲基丁烷-1-醇的衍生物已显示出对乙酰胆碱酯酶 (AChE) 和 β-分泌酶 (BACE-1) 等酶的抑制活性,这些酶与阿尔茨海默病的病理学有关 。这些发现表明该化合物可能是开发针对阿尔茨海默病的疾病修饰和症状方面的多功能药物的起点。
生物化学应用
在生物化学中,该化合物的衍生物已被设计用于修饰胆碱酯酶抑制剂,旨在抑制 β-分泌酶 。这很重要,因为它代表了一种通过同时针对多个病理过程来解决像阿尔茨海默病这样复杂疾病的策略。
药理学
在药理学上,该化合物的衍生物正在探索其多功能特性,特别是在神经退行性疾病的背景下 。抑制参与阿尔茨海默病的关键酶的能力使这些衍生物成为进一步药物开发的有希望的候选者。
神经科学
从神经科学的角度来看,该化合物与 AChE 和 BACE-1 等酶相互作用的能力将其定位为理解认知障碍中涉及的生化途径的潜在工具 。这可能导致对这些疾病如何发展和进展的新见解。
药物化学
在药物化学中,该化合物充当创建具有潜在治疗应用的衍生物的支架。 它在合成疾病修饰性抗阿尔茨海默病药物中的作用突出了其在开发新药物中的重要性 .
有机合成
该化合物在有机合成中也很重要,其中其衍生物可用于通过脱羧转氨反应生产多种芳基甲胺 。此过程对于合成具有潜在药理活性的化合物很有价值。
作用机制
Target of Action
Similar compounds such as benzylamines are known to interact with various biological targets .
Mode of Action
It can be inferred that the compound might undergo reactions at the benzylic position, involving processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound might influence metabolic pathways, controlling the flux of metabolites to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
Similar compounds such as ambroxol are well absorbed and excreted in the urine, indicating good bioavailability .
Result of Action
Based on its potential interactions at the benzylic position, it might influence the stability of molecular structures .
Action Environment
Factors such as temperature, ph, and the presence of other compounds might affect its reactivity .
生化分析
Biochemical Properties
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, it can form complexes with proteins, influencing their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, it can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can induce conformational changes in the enzyme, affecting its interaction with substrates and other cofactors. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro cultures. In vivo studies indicate that the compound’s effects may diminish over time due to metabolic degradation and clearance from the body.
Dosage Effects in Animal Models
The effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in these processes, converting the compound into more hydrophilic metabolites that can be excreted. These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into target cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to these compartments. The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-(benzylamino)-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGDAQROKNUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


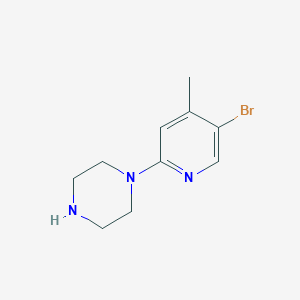

![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)


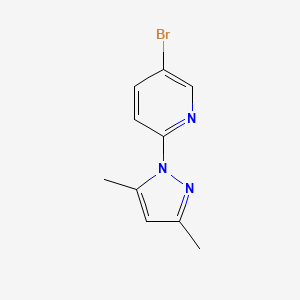


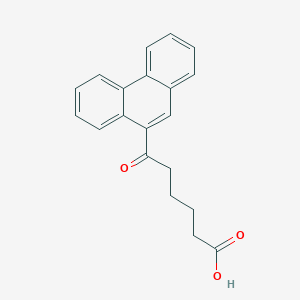
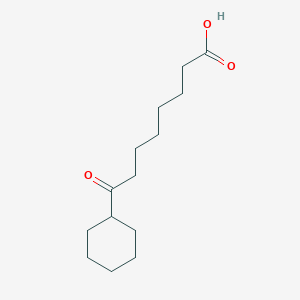

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)
![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)
